Cas no 1856101-32-0 (N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine)

N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a difluorophenylmethyl group and an isopropyl-substituted pyrazole core, contributing to its unique physicochemical properties. The compound's fluorine atoms enhance lipophilicity and metabolic stability, while the pyrazole scaffold offers versatility for further functionalization. This intermediate may be of interest in the development of bioactive molecules, particularly in the design of kinase inhibitors or pesticidal agents. Its well-defined structure allows for precise modifications, making it a valuable building block in synthetic organic chemistry. The compound's stability under standard conditions facilitates handling and storage.
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine structure
1856101-32-0 structure
Product name:N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
CAS No:1856101-32-0
MF:C14H17F2N3
MW:265.301689863205
CID:5856171
PubChem ID:122168325

N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1856101-33-1
    • 1856101-32-0
    • EN300-1068062
    • N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
    • Inchi: 1S/C14H17F2N3/c1-9(2)19-8-13(10(3)18-19)17-7-11-5-4-6-12(15)14(11)16/h4-6,8-9,17H,7H2,1-3H3
    • InChI Key: GITUWBRNWOCVMN-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1CNC1C(C)=NN(C=1)C(C)C)F

Computed Properties

  • Exact Mass: 265.13905388g/mol
  • Monoisotopic Mass: 265.13905388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 29.8Ų

N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1068062-0.1g
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
1856101-32-0 95%
0.1g
$640.0 2023-10-28
Enamine
EN300-1068062-0.25g
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
1856101-32-0 95%
0.25g
$670.0 2023-10-28
Enamine
EN300-1068062-1.0g
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
1856101-32-0
1g
$728.0 2023-05-23
Enamine
EN300-1068062-10g
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
1856101-32-0 95%
10g
$3131.0 2023-10-28
Enamine
EN300-1068062-5.0g
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
1856101-32-0
5g
$2110.0 2023-05-23
Enamine
EN300-1068062-0.5g
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
1856101-32-0 95%
0.5g
$699.0 2023-10-28
Enamine
EN300-1068062-10.0g
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
1856101-32-0
10g
$3131.0 2023-05-23
Enamine
EN300-1068062-5g
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
1856101-32-0 95%
5g
$2110.0 2023-10-28
Enamine
EN300-1068062-0.05g
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
1856101-32-0 95%
0.05g
$612.0 2023-10-28
Enamine
EN300-1068062-2.5g
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
1856101-32-0 95%
2.5g
$1428.0 2023-10-28

Additional information on N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: A Promising Compound in Biomedical Research

The compound N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, identified by its CAS number 1856101-32-0, has emerged as a significant molecule in recent biomedical research. This compound belongs to the class of pyrazoles, which are known for their diverse applications in pharmaceuticals and biochemistry. The structure of this compound is characterized by a pyrazole ring core, with specific substitutions that make it unique and potentially valuable in drug discovery.

Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms. Their versatility allows for a wide range of biological activities, including but not limited to, antifungal, antimicrobial, and anticancer properties. The presence of the difluorophenyl group at the N-methyl position introduces additional complexity and potential for selective binding in molecular interactions. Furthermore, the propan-2-yl substitution at the 1-position adds steric bulk, which may influence pharmacokinetics and bioavailability.

Recent studies have highlighted the importance of pyrazole derivatives in targeting specific enzymes and receptors. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that similar pyrazole-based compounds exhibit kinase inhibitory activity, making them promising candidates for treating diseases such as cancer and inflammatory disorders. The 3-methyl group on the pyrazole ring may enhance hydrophobic interactions, potentially improving drug-target binding affinity.

The synthesis of N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves multi-step organic chemistry techniques. Key steps include the formation of the pyrazole ring through a nucleophilic cyclization reaction and subsequent functional group substitutions. The difluorophenylmethyl group is introduced via Friedel-Crafts alkylation, leveraging the directing effects of electron-withdrawing fluorine atoms to achieve regioselectivity.

From a pharmacological perspective, this compound has shown remarkable potential in preclinical studies. Its unique combination of structural features—such as the pyrazole core, difluorophenyl substituent, and propan-2-yl group—contributes to its enzymatic selectivity and metabolic stability. These attributes are critical for developing drugs with fewer off-target effects and improved therapeutic indices.

Moreover, the compound's ability to modulate signaling pathways has been explored in various biological models. For example, studies have indicated that it may inhibit MAPK/ERK cascade, a pathway frequently implicated in cancer progression. This suggests that the compound could be a valuable tool in the development of targeted therapies for solid tumors.

In summary, N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine represents a cutting-edge advancement in the field of biomedical chemistry. Its unique structure, combined with its promising biological activities, positions it as a leading candidate for further research and potential therapeutic applications. As the scientific community continues to unravel its full potential, this compound may pave the way for innovative treatments across various disease states.

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